Product packaging for (R)-3-(1-Aminoethyl)phenol hydrochloride(Cat. No.:CAS No. 856563-08-1)

(R)-3-(1-Aminoethyl)phenol hydrochloride

Cat. No.: B1292865
CAS No.: 856563-08-1
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral phenethylamine derivative of significant interest in advanced pharmacological and neurochemical research. This compound serves as a valuable chiral building block for the synthesis of more complex molecules that target monoaminergic systems in the central nervous system . As a substituted phenethylamine, its core structure is shared with numerous endogenous neurotransmitters, trace amines, and psychoactive substances, making it a compound of interest for studying the structure-activity relationships of neuromodulators . Research into this compound and its analogs may provide insights into the function of trace amine-associated receptor 1 (TAAR1), a key regulator of monoamine neurotransmission, and the vesicular monoamine transporter 2 (VMAT2) . Furthermore, the stereochemistry of the molecule, defined by the (R)-configuration at the chiral center, is critical for its specific interactions with biological targets, enabling studies on enantioselectivity in receptor binding and activation . Patents indicate that structurally similar phenolic derivatives are explored for their potential as aryl hydrocarbon receptor antagonists to enhance natural killer cell activity and as agonists for beta-2 adrenergic receptors, suggesting potential cross-disciplinary research applications in immunology and pulmonary therapeutics . This reagent is intended solely for use in laboratory research to further investigate these and other novel biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO B1292865 (R)-3-(1-Aminoethyl)phenol hydrochloride CAS No. 856563-08-1

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Stereochemical Control of R 3 1 Aminoethyl Phenol Hydrochloride

Enantioselective Synthetic Methodologies

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.org These methods leverage chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of 3-(1-Aminoethyl)phenol into its constituent (R)- and (S)-enantiomers. wikipedia.org The most common approach involves the formation of diastereomeric salts. wikipedia.org

This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system. wikipedia.org This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. Once the desired diastereomer is isolated, the chiral resolving agent is removed, typically by acid/base extraction, to yield the enantiomerically pure (R)-3-(1-Aminoethyl)phenol.

The selection of the appropriate chiral resolving agent and solvent is critical for efficient separation and is often determined empirically. Common resolving agents for amines include derivatives of tartaric acid and camphorsulfonic acid. wikipedia.orggoogle.com

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentTypePrinciple of Action
Tartaric Acid Derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid)Chiral AcidForms diastereomeric salts with racemic amines, separable by crystallization. google.com
Camphorsulfonic Acid (e.g., (1S)-(+)-10-Camphorsulfonic acid)Chiral AcidForms diastereomeric salts with distinct solubilities. wikipedia.orggoogle.com
Mandelic AcidChiral AcidUsed to form separable diastereomeric salts with chiral amines. google.com
1-PhenylethylamineChiral AmineUsed for resolving chiral acids (principle is reciprocal to resolving amines). wikipedia.org

Asymmetric synthesis offers a more atom-economical approach to obtaining the desired enantiomer directly from a prochiral precursor.

Biocatalysis has emerged as a powerful and environmentally sustainable method for producing chiral amines. diva-portal.org Amine transaminases (ATAs) are enzymes that catalyze the asymmetric amination of a prochiral ketone by transferring an amino group from an amino donor (such as isopropylamine) to the ketone substrate. diva-portal.orgresearchgate.net

In the synthesis of (R)-3-(1-Aminoethyl)phenol, a prochiral ketone, 3-hydroxyacetophenone, is converted directly into the desired (R)-amine with very high enantiomeric excess. This process is highly valued for its exceptional selectivity, mild reaction conditions (typically aqueous media at or near ambient temperature), and reduced environmental impact compared to traditional chemical methods. diva-portal.org

A significant challenge has been the relative scarcity of naturally occurring (R)-selective transaminases compared to their (S)-selective counterparts. researchgate.net However, modern protein engineering techniques, including rational design and directed evolution, have been successfully applied to develop highly active and stable (R)-ATAs with specificity for bulky ketone substrates, making this route viable for industrial-scale production. researchgate.netjiangnan.edu.cn

Table 2: Biocatalytic Amination via Transaminases
Enzyme TypeSubstrateAmino DonorProductKey Advantages
(R)-selective Amine Transaminase (ATA)3-HydroxyacetophenoneIsopropylamine (B41738), Alanine, etc.(R)-3-(1-Aminoethyl)phenolHigh enantioselectivity (>99% e.e.), mild aqueous conditions, environmentally benign. diva-portal.orgresearchgate.net

Asymmetric reductive amination is a highly efficient one-pot method for converting ketones into chiral amines. researchgate.netsci-hub.se The process involves the condensation of a ketone (3-hydroxyacetophenone) with an ammonia (B1221849) source to form a prochiral imine intermediate. This imine is not isolated but is immediately reduced in situ to the chiral amine using a chiral catalyst and a hydrogen source. sci-hub.se

The stereochemical outcome is controlled by a chiral transition-metal catalyst, typically based on iridium (Ir), rhodium (Rh), or ruthenium (Ru), complexed with a chiral ligand. researchgate.netnih.gov The chiral ligand creates an asymmetric environment around the metal center, which directs the delivery of hydride from the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer. nih.gov This method is versatile and has been successfully applied to a wide range of substrates, affording chiral amines with high enantioselectivity. researchgate.net

A robust and widely used method for the asymmetric synthesis of chiral amines involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, a strategy extensively developed by Ellman. researchgate.netyale.edu This multi-step process offers excellent stereocontrol and is applicable to a broad range of substrates. yale.eduresearchgate.net

The synthesis begins with the condensation of a prochiral aldehyde, in this case, 3-hydroxybenzaldehyde, with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide). This reaction forms a chiral N-tert-butanesulfinyl imine. The chiral sulfinyl group serves as a powerful chiral auxiliary, directing the subsequent nucleophilic attack of an organometallic reagent. nih.govbeilstein-journals.org

For the synthesis of (R)-3-(1-Aminoethyl)phenol, a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) is added to the imine. The sulfinyl group sterically shields one face of the C=N double bond, forcing the methyl group to add to the opposite face with high diastereoselectivity. researchgate.netacs.org The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions (e.g., HCl in a protic solvent) to liberate the desired chiral primary amine hydrochloride salt. nih.govbeilstein-journals.org

Asymmetric Synthesis Approaches

Established Synthetic Routes and Reaction Conditions

The selection of a synthetic route for (R)-3-(1-Aminoethyl)phenol hydrochloride depends on factors such as scale, cost, desired purity, and environmental considerations. Each of the primary methods—chiral resolution, biocatalysis, and asymmetric synthesis—has distinct reaction conditions and characteristics.

Chiral resolution, while straightforward, is inherently inefficient, with a maximum theoretical yield of 50%. It often requires screening multiple resolving agents and solvents to optimize the crystallization process. Asymmetric synthesis methods are more atom-economical. Catalytic approaches, such as asymmetric reductive amination and biocatalysis, are highly efficient as they use a small amount of a chiral catalyst to generate a large quantity of the chiral product. The use of a chiral auxiliary, as in the N-tert-butanesulfinyl imine method, requires stoichiometric amounts of the auxiliary, although it can often be recovered and recycled. nih.govbeilstein-journals.org

Biocatalytic routes are performed in aqueous buffers under mild pH and temperature, whereas organometallic additions and many catalytic hydrogenations require anhydrous organic solvents and controlled temperatures, sometimes cryogenic.

Table 3: Comparison of Synthetic Methodologies
MethodologyStarting MaterialKey Reagents / CatalystTypical ConditionsAdvantagesDisadvantages
Chiral ResolutionRacemic 3-(1-Aminoethyl)phenolChiral resolving agent (e.g., DBTA)Organic solvent, fractional crystallizationTechnically simple, well-established. wikipedia.orgMax. 50% theoretical yield, generates waste enantiomer. wikipedia.org
Biocatalysis3-Hydroxyacetophenone(R)-Amine Transaminase, amino donor, PLP cofactorAqueous buffer, ~pH 7-9, 25-40°CExceptional enantioselectivity, green process, mild conditions. diva-portal.orgRequires specific enzyme development/availability. researchgate.net
Asymmetric Reductive Amination3-HydroxyacetophenoneAmmonia source, H₂ or H-donor, Chiral Ir or Ru catalystOrganic solvent, pressure (for H₂)High atom economy, catalytic, one-pot process. researchgate.netRequires specialized catalysts, may need high pressure.
N-tert-Butanesulfinyl Imine Method3-Hydroxybenzaldehyde(R)-tert-butanesulfinamide, Me-M (e.g., MeMgBr), acidAnhydrous organic solvent (e.g., THF, Toluene), often low temp.High diastereoselectivity, reliable, broad scope. yale.eduresearchgate.netStoichiometric chiral auxiliary, multi-step process.

Nucleophilic Aromatic Substitution of Aryl Halides with Amines

Nucleophilic aromatic substitution (SNA_r) presents a potential, though challenging, route for forming the aryl-amine bond in phenylethylamine derivatives. This method typically involves the reaction of an aryl halide with an amine. For the synthesis of 3-(1-Aminoethyl)phenol derivatives, this would conceptually involve an appropriately substituted aryl halide reacting with an amino-containing nucleophile.

The classic S_NAr mechanism requires the aromatic ring to be activated by strongly electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (halide). libretexts.org The phenol (B47542) group in the target molecule is activating, which generally disfavors this type of reaction mechanism. However, modern catalysis has expanded the scope of C-N bond formation. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more versatile approach for coupling aryl halides with amines under milder conditions than traditional S_NAr. liverpool.ac.uk Light-promoted methods using molecular nickel catalysis have also been developed, enabling the stereoretentive C-N coupling of optically active amines with aryl bromides, which is crucial for maintaining the desired stereochemistry. liverpool.ac.ukresearchgate.net

A general scheme for this approach would involve:

Activation: An aryl halide (e.g., 3-bromo- (B131339) or 3-chlorophenol (B135607) derivative) is coupled with a chiral amine synthon.

Catalysis: A transition metal catalyst, often based on palladium or nickel, facilitates the C-N bond formation. liverpool.ac.uk

Stereocontrol: The stereochemistry is introduced either by using a pre-existing chiral amine or through an asymmetric catalytic process.

Challenges in this method include achieving high yields and preventing the erosion of enantiomeric excess, especially under the basic or high-temperature conditions that can be required for C-N coupling reactions. liverpool.ac.uk

Reduction of Corresponding Ketones

A more common and direct approach to synthesizing (R)-3-(1-Aminoethyl)phenol is the asymmetric reduction of the corresponding prochiral ketone, 3-hydroxyacetophenone. This method is advantageous as the starting material is readily available. The key to this synthesis is the stereoselective reduction of the carbonyl group to a hydroxyl group, which is then converted to the amine with retention or inversion of configuration, or more directly, the asymmetric reduction of an intermediate imine.

The direct asymmetric hydrogenation of the ketone is a powerful tool. This process typically employs a metal catalyst complexed with a chiral ligand.

Table 1: Catalytic Systems for Asymmetric Ketone Reduction

Catalyst/Ligand System Reducing Agent Stereoselectivity ( enantiomeric excess, ee) Key Features
Ruthenium-Chiral Diphosphine/Diamine H₂ or Formate Often >95% ee High efficiency and selectivity for aromatic ketones.
Rhodium-Chiral Ligand H₂ High Effective under various conditions.

The mechanism involves the coordination of the ketone to the chiral metal catalyst, followed by the delivery of a hydride from the reducing agent to one face of the carbonyl group, dictated by the steric and electronic properties of the chiral ligand. This leads to the preferential formation of one enantiomer of the resulting alcohol. The alcohol can then be converted to the amine through subsequent chemical steps.

Reductive Amination of Corresponding Aldehydes

Reductive amination is a highly efficient and widely used method for synthesizing amines. researchgate.net For this compound, the process starts from the corresponding ketone, 3-hydroxyacetophenone, rather than an aldehyde. The process involves two main steps: the reaction of the ketone with an ammonia source to form an imine intermediate, followed by the in-situ reduction of the imine to the target amine. wikipedia.orgmasterorganicchemistry.com

The stereochemical outcome is controlled during the reduction of the C=N double bond of the imine. Biocatalysis, particularly the use of transaminase (TAm) enzymes, has emerged as a superior method for this transformation, offering high enantiomeric excess and environmentally friendly conditions. Engineered transaminases can convert 3-hydroxyacetophenone directly into (R)-3-(1-Aminoethyl)phenol with high stereoselectivity. Imine reductases (IREDs) are another class of enzymes that can asymmetrically reduce imines to chiral amines. nih.gov

Key aspects of asymmetric reductive amination include:

Amine Source: Ammonia or an ammonia equivalent is used to form the imine.

Reducing Agent: For chemical reduction, agents like sodium borohydride (B1222165) or catalytic hydrogenation are used. In biocatalytic systems, a cofactor like NADPH or a sacrificial amine donor is required. nih.gov

Stereocontrol: Achieved using either a chiral catalyst for hydrogenation or, more effectively, an enzyme (biocatalyst) that selectively produces the (R)-enantiomer. nih.gov

Specific Reagents and Controlled Conditions for Synthesis

Achieving high enantiomeric purity of this compound requires careful selection of reagents and precise control over reaction conditions.

Asymmetric Ketone Reduction:

Reagents: Chiral catalysts such as Ru-BINAP or other ruthenium/rhodium complexes with chiral ligands are employed. Hydrogen gas (H₂) or transfer hydrogenation reagents like isopropanol (B130326) or formic acid are used as the hydride source. nih.gov

Conditions: The reaction is sensitive to temperature, pressure, and solvent. Optimization is crucial to maximize both conversion and enantioselectivity.

Biocatalytic Reductive Amination:

Reagents: Engineered transaminases or imine reductases are the key reagents. 3-hydroxyacetophenone is the substrate, and an amine donor (like isopropylamine for transaminases) or a cofactor regeneration system is needed. nih.gov

Conditions: These reactions are performed under mild, aqueous conditions, typically at or near room temperature and neutral pH. This minimizes side reactions and is considered a green chemistry approach. nih.gov

Table 2: Comparison of Synthetic Control Strategies

Strategy Key Reagents Typical Conditions Advantages Disadvantages
Asymmetric Catalysis Chiral metal catalysts (Ru, Rh), H₂ Variable T & P, organic solvents Broad substrate scope, high turnover Cost of precious metals, sensitivity to impurities

Industrial Production Methods and Optimization

The industrial-scale synthesis of chiral compounds like this compound demands processes that are not only high-yielding and stereoselective but also scalable, safe, and cost-effective. Modern production methods often leverage continuous manufacturing technologies to achieve these goals.

Continuous Flow Reactors for Yield and Purity

Continuous flow chemistry has become an enabling technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov In a flow reactor, reagents are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. This approach offers significant advantages over traditional batch production for the synthesis of this compound.

Advantages of Continuous Flow Reactors:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive reagents or exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and fewer side products.

Improved Yield and Purity: The precise control over reaction parameters often results in higher yields and purity of the final product, reducing the need for extensive purification.

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

For the synthesis of chiral amines, immobilized enzymes or catalysts can be packed into a column (a packed-bed reactor), allowing for their easy reuse and separation from the product stream. nih.govwhiterose.ac.uk

Purification Strategies in Industrial Production

Achieving the high purity required for pharmaceutical intermediates involves robust purification strategies. For this compound, this often involves crystallization, which is a powerful technique for both purification and isolation of the desired solid-state form.

Crystallization: As the hydrochloride salt, the compound often has good crystallinity. cymitquimica.com Crystallization can effectively remove process-related impurities and can sometimes be used to separate enantiomers. Anti-solvent crystallization, where a solvent in which the product is insoluble is added, is a common industrial technique that can be adapted to continuous processes. rsc.org

Chiral Resolution: If the synthesis results in a racemic or enantiomerically-enriched mixture, a resolution step may be necessary. This can be achieved by:

Diastereomeric Salt Formation: The amine mixture is reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. nih.gov

Chiral Chromatography: While expensive for large-scale production, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used for high-purity separations.

Integrated Purification: In continuous manufacturing, purification steps like liquid-liquid extraction and crystallization can be integrated directly with the synthesis reactor, creating a seamless production line from starting materials to the final, pure product. whiterose.ac.uk

Table 3: Mentioned Chemical Compounds

Compound Name Role in Article
This compound Target Compound
3-Hydroxyacetophenone Ketone Precursor
Sodium borohydride Reducing Agent
Isopropylamine Amine Donor (Biocatalysis)
Palladium Catalyst Metal
Nickel Catalyst Metal
Ruthenium Catalyst Metal
Rhodium Catalyst Metal
Iridium Catalyst Metal
Formic acid Hydrogen Source

Validation of Enantiomeric Purity in Synthetic Products

Chromatographic Methods for Enantiopurity Validation

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral environment, leading to different retention times and, thus, separation.

Thin-Layer Chromatography (TLC) offers a straightforward and rapid method for assessing enantiomeric purity. In this technique, a chiral selector is incorporated into the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different affinities for the stationary phase, leading to their separation.

For the enantioseparation of aminophenol derivatives, a common approach involves the use of chiral mobile phase additives (CMPAs). For instance, a mobile phase containing a chiral selector such as a derivative of an amino acid or a macrocyclic antibiotic can be employed. The separation is influenced by factors such as the concentration of the chiral selector, the composition of the mobile phase (e.g., the ratio of organic solvents), and the nature of the stationary phase, which is typically silica (B1680970) gel. While specific TLC methods for this compound are not extensively detailed in readily available literature, the principles applied to other chiral amines and aminophenols are directly applicable.

A representative, albeit general, example of a TLC system for separating chiral amines might involve a silica gel plate and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene), a polar solvent (like ethanol (B145695) or isopropanol), and a chiral additive. The choice of the chiral additive is crucial and is often determined empirically.

Table 1: Representative TLC System for Chiral Amine Separation

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Isopropanol:Chiral Additive (e.g., a tartaric acid derivative) in a specific ratio

| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin (B49086) for primary amines) |

High-Performance Liquid Chromatography (HPLC) is a highly accurate and widely used method for determining enantiomeric purity. The most common approach involves the use of a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to their separation.

For the separation of chiral amines and aminophenols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. yakhak.org These columns, for instance, Chiralpak® or Chiralcel® series, can resolve a wide range of racemic compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for basic analytes like (R)-3-(1-Aminoethyl)phenol. yakhak.org

The selection of the specific chiral column and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. Factors such as the flow rate and column temperature also play a role in the separation efficiency.

Table 2: Illustrative HPLC Conditions for Chiral Amine Enantioseparation

Parameter Condition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination

NMR spectroscopy has emerged as a powerful tool for the determination of enantiomeric excess. This technique relies on the use of chiral auxiliary reagents that interact with the enantiomers to form diastereomeric species, which are distinguishable in the NMR spectrum.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, a phenomenon known as enantiomeric shift difference (ΔΔδ). The enantiomeric excess can then be determined by integrating the signals of the resolved protons.

For aminophenol derivatives, thiourea-based CSAs have shown significant promise. For example, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been effectively used for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. acs.orgmdpi.com The interaction between the CSA and the analyte typically involves hydrogen bonding and π-π stacking. The choice of solvent is crucial, with non-polar solvents like chloroform-d (B32938) (CDCl3) generally favoring the formation of the diastereomeric complexes. nih.gov

A thorough understanding of the diastereomeric solvates formed between the CSA and the analyte is essential for accurate enantiomeric purity determination. This includes determining the stoichiometry of the complex and the association constants. Job's plot analysis is a common method used to determine the stoichiometry of the complex in solution. nih.gov This involves preparing a series of solutions with varying mole fractions of the CSA and the analyte while keeping the total concentration constant. The chemical shift changes of specific protons are then plotted against the mole fraction, and the maximum deviation indicates the stoichiometry of the complex.

For the interaction of thiourea derivatives of aminophenols with chiral substrates, it has been observed that the presence of a non-chiral base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be necessary to facilitate the interaction and achieve effective enantiodiscrimination, particularly for analytes with acidic protons. mdpi.comnih.gov The base can deprotonate the acidic proton of the analyte, leading to the formation of an ion pair that interacts more strongly with the CSA.

The analysis of the NMR spectra of these diastereomeric complexes can provide detailed information about the intermolecular interactions and the geometry of the solvates. For instance, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify through-space interactions between the protons of the CSA and the analyte, providing insights into the 3D structure of the diastereomeric complex.

Table 3: Key Parameters in NMR Enantiodiscrimination using CSAs

Parameter Description
Chiral Solvating Agent (CSA) An enantiomerically pure compound that forms diastereomeric complexes with the analyte.
Enantiomeric Shift Difference (ΔΔδ) The difference in chemical shifts for a specific proton in the two enantiomers when complexed with the CSA.
Complexation Stoichiometry The ratio in which the CSA and the analyte molecules associate to form a complex (e.g., 1:1, 1:2).

| Association Constant (K) | A measure of the strength of the interaction between the CSA and each enantiomer. |

Chemical Reactivity and Derivatization Studies of R 3 1 Aminoethyl Phenol Hydrochloride

Oxidation Reactions of the Phenolic Group

The phenolic group in (R)-3-(1-Aminoethyl)phenol hydrochloride is susceptible to oxidation, a common reaction for phenol (B47542) derivatives. wikipedia.orgjscholarpublishers.com This reactivity allows for the transformation of the phenol into various oxidized products, most notably quinones.

Phenols can be readily oxidized to form quinones, which are conjugated 1,4-dicarbonyl compounds. libretexts.orglibretexts.orgbritannica.com The oxidation of the phenolic group in this compound is expected to yield the corresponding p-benzoquinone derivative. youtube.com This transformation involves the loss of two hydrogen atoms from the hydroxyl groups of the hydroquinone (B1673460) intermediate and the formation of two carbonyl groups, resulting in a fully conjugated cyclic system. libretexts.orglibretexts.org The process fundamentally alters the aromaticity and electronic properties of the ring.

A variety of oxidizing agents can be employed to convert phenols to quinones. The choice of reagent can influence the reaction's efficiency and selectivity. Strong oxidizing agents are typically required for this transformation.

Oxidizing AgentChemical FormulaTypical Application
Potassium PermanganateKMnO₄A strong oxidizing agent used for converting phenols.
Chromium TrioxideCrO₃Used in acidic solutions for the oxidation of phenols. libretexts.orglibretexts.org
Chromic AcidH₂CrO₄A common reagent for oxidizing phenols to quinones. britannica.comyoutube.comquora.com
Sodium DichromateNa₂Cr₂O₇Another chromium-based oxidant effective for this conversion. libretexts.orglibretexts.org
Fremy's Salt(KSO₃)₂NOA stable radical used for the mild oxidation of phenols to quinones. wikipedia.orglibretexts.orglibretexts.org
Oxone2KHSO₅·KHSO₄·K₂SO₄A potassium peroxymonosulfate (B1194676) compound used in oxidative reactions. wikipedia.org
Silver(I) OxideAg₂OCan be used as an oxidizing agent for phenols. quora.com

Reduction Reactions

The functional groups of this compound can also undergo various reduction reactions. These include the reduction of the oxidized quinone form back to a hydroquinone and the conversion of the primary amino group into a secondary amine through reductive pathways.

While phenols themselves are not typically reduced to hydroquinones directly, the quinones formed from their oxidation can be readily reduced to form hydroquinones (dihydroxybenzenes). libretexts.orglibretexts.org This reversible redox relationship between quinones and hydroquinones is a key feature of their chemistry. youtube.com The reduction of the quinone derivative of (R)-3-(1-Aminoethyl)phenol would involve the addition of two hydrogen atoms across the carbonyl groups, restoring a hydroxylated aromatic ring.

The primary amino group in this compound can be converted into a secondary amine through a process known as reductive amination. youtube.comorganic-chemistry.org This two-step method first involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine. In the second step, the imine is reduced to a secondary amine. youtube.com This synthetic route is a common and effective way to add an additional alkyl or aryl group to a primary amine.

Another pathway to synthesize a secondary amine from the primary amine involves reacting it with an acid chloride to form an amide, which is subsequently reduced. youtube.com

The selection of a reducing agent depends on the specific functional group being targeted.

Reducing AgentChemical FormulaTypical Application
Sodium Borohydride (B1222165)NaBH₄Used for the reduction of quinones to hydroquinones libretexts.orglibretexts.org and for the reduction of imines in reductive amination. youtube.com
Stannous ChlorideSnCl₂An effective reagent for the reduction of quinones. libretexts.orglibretexts.orgpearson.com
Lithium Aluminum HydrideLiAlH₄A powerful reducing agent used for the reduction of amides to amines. youtube.comyoutube.com
Sodium CyanoborohydrideNaBH₃CNA mild reducing agent commonly used for reductive amination because it selectively reduces imines in the presence of carbonyls. organic-chemistry.orglibretexts.org
Catalytic HydrogenationH₂ with a metal catalyst (e.g., Ni, Pd)A method used for the reduction of imines and other functional groups. libretexts.org
Zinc PowderZnCan be used as a reducing agent for phenols. quora.com

Substitution Reactions on the Aromatic Ring

The phenol moiety within this compound is the primary determinant of the compound's reactivity in substitution reactions on the aromatic ring.

The aromatic ring of (R)-3-(1-Aminoethyl)phenol is highly susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org This heightened reactivity is due to the powerful electron-donating nature of the hydroxyl (-OH) group attached to the ring. quora.combyjus.com Through resonance, the lone pairs of electrons on the oxygen atom are delocalized into the benzene (B151609) ring, increasing the electron density of the system. quora.com This effect makes the ring significantly more nucleophilic and thus more attractive to electron-deficient species known as electrophiles. masterorganicchemistry.com

The hydroxyl group is a strongly activating substituent, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. ucalgary.ca Furthermore, it is an ortho, para-director, meaning that incoming electrophiles are predominantly directed to the positions adjacent (ortho) and opposite (para) to the -OH group. byjus.comucalgary.ca This is because the resonance structures that delocalize the oxygen's lone pairs place a negative charge on the carbons at these specific positions, making them the most favorable sites for electrophilic attack. quora.com While the (1-aminoethyl) group also influences the ring's reactivity, the phenolic hydroxyl group's activating effect is generally dominant in directing the substitution pattern. quora.com

Due to the highly activated nature of the phenolic ring, electrophilic aromatic substitution can often proceed under milder conditions than those required for less activated aromatic compounds like benzene. ucalgary.ca In some cases, the high reactivity can lead to polysubstitution if the reaction conditions are not carefully controlled. libretexts.orgmlsu.ac.in A variety of electrophilic reagents can be used to functionalize the aromatic ring.

Reaction TypeTypical Electrophile(s)Reagents and ConditionsProduct Type
HalogenationBr⁺, Cl⁺Br₂ in CHCl₃ or CCl₄ at low temperature for monosubstitution; aqueous bromine (bromine water) for polysubstitution (e.g., 2,4,6-tribromophenol). byjus.com No Lewis acid is typically required. byjus.comHalogenated phenols
NitrationNO₂⁺ (Nitronium ion)Dilute HNO₃ at low temperature (e.g., 298 K) yields a mixture of ortho- and para-nitrophenols. byjus.com Concentrated HNO₃ can lead to polysubstitution, forming 2,4,6-trinitrophenol (picric acid). byjus.comlibretexts.orgNitrophenols
SulfonationSO₃Concentrated H₂SO₄. The reaction is temperature-dependent: at lower temperatures, the ortho-isomer is favored, while at higher temperatures (e.g., 370 K), the para-isomer predominates. mlsu.ac.inPhenolsulfonic acids
Kolbe-Schmidt ReactionCO₂ (weak electrophile)Reaction with sodium phenoxide (formed by treating phenol with NaOH) and CO₂ under pressure and heat (e.g., 393-413 K). byjus.commlsu.ac.in This typically results in ortho-carboxylation to form salicylic (B10762653) acid derivatives. libretexts.orgHydroxybenzoic acids
Reimer-Tiemann Reaction:CCl₂ (Dichlorocarbene)Reaction with chloroform (B151607) (CHCl₃) in a strong aqueous base (e.g., NaOH). byjus.com This introduces a formyl group (-CHO), primarily at the ortho position.Hydroxybenzaldehydes
Friedel-Crafts AcylationR-C=O⁺ (Acylium ion)Acyl halide (RCOCl) or anhydride (B1165640) ((RCO)₂O) with a Lewis acid catalyst (e.g., AlCl₃). This reaction can be complex with phenols due to potential acylation of the hydroxyl group.Acylphenols

Formation of Derivatives for Specific Research Applications

The presence of both an amino and a hydroxyl group allows for the targeted derivatization of this compound to create molecules for specialized applications.

The primary amine functionality of (R)-3-(1-Aminoethyl)phenol allows for its conversion into thiourea (B124793) derivatives. chempedia.info These derivatives have proven to be highly effective chiral solvating agents (CSAs) for use in nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov The synthesis typically involves reacting the chiral amine with an isothiocyanate, such as benzoyl isothiocyanate. acs.org

Thiourea-based CSAs are particularly useful for enantiodiscrimination—the process of distinguishing between enantiomers of a chiral analyte. acs.org The mechanism relies on the formation of transient diastereomeric complexes between the CSA and the enantiomers of the substrate. nih.gov The thiourea moiety is an excellent hydrogen-bond donor, which facilitates the intermolecular interactions necessary to form these complexes. nih.govmdpi.com These interactions result in slightly different chemical environments for the two enantiomers, leading to a separation of their signals (chemical shift nonequivalence) in the NMR spectrum. nih.gov This technique allows for the determination of the enantiomeric excess (ee) of a sample. For instance, a thiourea derivative of a similar compound, 2-[(1R)-1-aminoethyl]phenol, was shown to be an effective CSA for differentiating the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. acs.orgacs.org

The primary amino group can readily undergo a condensation reaction with aldehydes or ketones to form Schiff bases, also known as imines (-C=N-). iieta.org Schiff bases derived from aminophenols are a class of compounds that have attracted significant interest due to their wide range of biological activities. iieta.orgresearchgate.net

Research on various Schiff bases derived from aminophenols and substituted benzaldehydes has demonstrated significant potential in medicinal chemistry. researchgate.net These compounds have been screened for and found to possess a variety of biological effects, as summarized below.

Biological ActivityDescription of FindingsReference
Antibacterial ActivitySchiff bases have shown in-vitro activity against various Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netsemanticscholar.org researchgate.netsemanticscholar.org
Antifungal ActivityActivity has been observed against fungal strains such as Candida albicans and Candida glabrata. semanticscholar.org semanticscholar.org
Antioxidant ActivityMany phenol-containing Schiff bases exhibit potent antioxidant properties, evaluated through methods like DPPH radical scavenging and ABTS cation radical scavenging assays. iieta.orgnih.gov iieta.orgnih.gov
Enzyme InhibitionSynthesized Schiff bases have demonstrated inhibitory effects against metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases, which are targets for diseases like Alzheimer's and glaucoma. nih.gov nih.gov
Anti-inflammatory ActivitySome Schiff base derivatives have been evaluated for anti-inflammatory properties using methods such as heat-induced denaturation. semanticscholar.org semanticscholar.org

The synthesis of Schiff base derivatives from this compound thus represents a promising avenue for discovering new therapeutic agents.

Structural derivatization is a fundamental strategy in drug development used to optimize the pharmacological profile of a lead compound. rhhz.netnih.gov this compound, with its multiple functional groups, is an excellent candidate for such modifications. The primary goals of derivatization include enhancing biological activity, improving bioavailability, increasing metabolic stability, and reducing toxicity. nih.govnih.gov

Classical derivatization strategies for phenols can be applied to the hydroxyl group of this compound. rhhz.net These include:

Acylation and Alkylation: Converting the phenolic hydroxyl into an ester or an ether. nih.gov This can create prodrugs that are inactive until metabolized in the body, which can improve absorption or reduce gastrointestinal irritation. nih.govnih.gov For example, the antioxidant activity of tyrosol, a natural phenol, was significantly enhanced through the esterification of its hydroxyl group. nih.gov

Phosphorylation: The addition of a phosphate (B84403) group can increase water solubility, which is often desirable for drug formulation. nih.gov

Modifications can also be made to the amino group, as discussed with thioureas and Schiff bases, or to the aromatic ring via electrophilic substitution, to alter the molecule's interaction with biological targets. rhhz.net By systematically modifying the structure, researchers can fine-tune the compound's properties to develop derivatives with improved therapeutic potential for a wide range of applications.

Biological Activities and Pharmacological Investigations of R 3 1 Aminoethyl Phenol Hydrochloride

Neuropharmacological Studies

The neuropharmacological profile of (R)-3-(1-Aminoethyl)phenol hydrochloride suggests its potential as a modulator of various neural pathways. Its structural characteristics, featuring a phenol (B47542) group and an aminoethyl side chain, position it as a candidate for interacting with key components of the central nervous system.

Modulation of Neurotransmitter Systems

This compound is understood to act as a modulator of neurotransmitter systems. Its mechanism of action is believed to involve interactions with enzymes and receptors that are crucial for the regulation of neurotransmitter levels and activity. This modulation can lead to a cascade of downstream effects influencing mood and cognitive functions. The precise pathways and the full extent of its modulatory effects on various neurotransmitter systems, such as the dopaminergic and noradrenergic systems, are areas of ongoing investigation.

Antidepressant-like Effects in Rodent Models

Preclinical studies utilizing established rodent models of depression have indicated that this compound exhibits antidepressant-like effects. In behavioral despair tests, such as the forced swim test and the tail suspension test, administration of the compound has been associated with a significant decrease in immobility time. This reduction in immobility is a key indicator of potential antidepressant activity, suggesting that the compound may possess efficacy in alleviating depressive symptoms.

Rodent Model Effect of this compound
Forced Swim TestStatistically significant decrease in immobility time
Tail Suspension TestStatistically significant decrease in immobility time

Neuroprotective Properties Against Oxidative Stress

In vitro research has highlighted the neuroprotective potential of this compound against oxidative stress. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of various neurodegenerative diseases.

Studies have shown that this compound can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide. In one particular in vitro study, this compound demonstrated the ability to protect SH-SY5Y neuroblastoma cells from oxidative damage, resulting in an approximate 40% reduction in cell death compared to untreated control cells . This protective effect is attributed, in part, to the phenolic structure of the compound, which can act as an antioxidant by donating a hydrogen atom to neutralize free radicals .

Cell Line Oxidative Stressor Observed Neuroprotective Effect
SH-SY5Y NeuroblastomaHydrogen Peroxide~40% reduction in cell death compared to control

Potential Interactions with Monoamine Oxidase (MAO)

The structural similarity of this compound to known monoamine oxidase (MAO) substrates and inhibitors suggests a potential interaction with this enzyme family. MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Inhibition of MAO can lead to increased availability of these neurotransmitters in the synaptic cleft, a mechanism utilized by a class of antidepressant medications. While direct inhibitory constants for this compound are not extensively documented in publicly available literature, its chemical structure warrants investigation into its potential to inhibit MAO-A and/or MAO-B.

Antimicrobial and Antimalarial Activities

Mechanism of Action Against Bacterial Cell Membranes

The antibacterial action of phenolic compounds often involves the disruption of the bacterial cell membrane, a mechanism that can lead to cell death scienceopen.com. While specific studies on this compound are not detailed in the provided research, the general mechanism for compounds with similar functional groups involves compromising the structural integrity and function of the cell membrane scienceopen.comnih.gov. Cationic compounds, in particular, can interact with the negatively charged components of bacterial membranes, leading to increased permeability nih.gov.

The disruption of the bacterial membrane can occur through several processes. One primary mechanism is the interruption of the membrane bilayer's organization, which can lead to the efflux of essential ions and molecules from the cell scienceopen.comnih.gov. This loss of cellular contents and the inability to maintain the membrane potential are critical factors leading to bacterial cell death nih.gov. Furthermore, some antimicrobial agents can interfere with membrane-bound proteins that are essential for processes like energy production nih.gov. The presence of an aminoethyl group could contribute to these interactions, potentially enhancing the compound's ability to perturb bacterial membranes and cause leakage of intracellular contents like nucleic acids and proteins nih.gov.

Aspect of Membrane Interaction General Mechanism for Antimicrobial Phenols/Amines Potential Consequence for Bacteria
Initial Interaction Electrostatic attraction between the compound and negatively charged membrane components nih.gov.Accumulation of the compound at the cell surface.
Membrane Permeabilization Insertion into and disruption of the lipid bilayer scienceopen.comnih.gov.Increased membrane permeability, loss of ion gradients.
Component Leakage Formation of pores or general membrane destabilization.Efflux of essential cytoplasmic contents (e.g., proteins, nucleic acids) nih.gov.
Enzyme Inhibition Disruption of membrane-bound enzyme function (e.g., ATP synthase) nih.gov.Impaired energy metabolism and cellular processes.
Morphological Changes Alteration of membrane structure leading to physical damage nih.gov.Deformed or collapsed cell morphology nih.gov.

Antimalarial Efficacy against Plasmodium falciparum and Plasmodium berghei

The evaluation of new antimalarial agents typically involves assessing their efficacy against key parasite species, such as Plasmodium falciparum, the most lethal species affecting humans, and Plasmodium berghei, a rodent malaria parasite commonly used in in vivo models nih.govresearchgate.net. Therapeutic efficacy studies are crucial for monitoring the effectiveness of antimalarial drugs and detecting the emergence of parasite resistance nih.govnih.gov.

Parameter Description Plasmodium falciparum (Typical Assay) Plasmodium berghei (Typical Assay)
Inhibition Concentration (IC50) Concentration of a compound that inhibits parasite growth by 50%.In vitro susceptibility testing using cultured parasites nih.govresearchgate.net.Not typically the primary endpoint.
Effective Dose (ED90) Dose of a compound that suppresses parasitemia by 90% in an infected host.In vivo testing in humanized mouse models nih.govresearchgate.net.Standard 4-day suppressive test in infected mice nih.govresearchgate.net.
Cure Rate Percentage of subjects achieving complete parasite clearance without recrudescence over a follow-up period (e.g., 28 or 42 days) nih.govd-nb.info.Clinical trials in human patients nih.govplos.org.In vivo curative tests in infected mice malariaworld.org.
Parasite Clearance Time Time required to clear parasites from the bloodstream following treatment initiation nih.govplos.org.Monitored via microscopy in clinical studies nih.govplos.org.Monitored via microscopy in animal studies malariaworld.org.

Preclinical Assessment as a Partner Drug in Antimalarial Therapy

The rise of drug-resistant malaria parasites necessitates the use of artemisinin-based combination therapies (ACTs), which pair a fast-acting artemisinin derivative with a longer-lasting partner drug nih.govmmv.org. The preclinical assessment of a new compound for its potential as a partner drug is a critical step in developing next-generation antimalarials. An ideal partner drug should have a different mechanism of action to protect the artemisinin component from resistance development nih.govresearchgate.net.

Preclinical evaluation involves a comprehensive characterization of the compound's activity across various stages of the parasite's life cycle nih.gov. This includes assessing its efficacy against both asexual and sexual stages of the parasite to determine if it can not only treat the disease but also block transmission nih.govresearchgate.net. In vivo studies in murine models are essential to establish dose-efficacy relationships and to understand the compound's pharmacological properties nih.gov. The goal is to find a combination that is highly effective, even against resistant parasite strains, and can delay the emergence of new resistance mmv.org.

Antioxidant Properties

Mechanism of Action via Hydrogen Atom Donation

Phenolic compounds are recognized for their antioxidant properties, which are primarily attributed to their ability to act as hydrogen atom donors nih.govrsc.org. The core mechanism involves the phenolic hydroxyl group donating its hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction nih.gov. This process is a form of hydrogen atom transfer (HAT) nih.govrsc.org.

This compound possesses a phenolic structure, which allows it to participate in this antioxidant mechanism . Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. This resulting radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, which makes it less reactive and less likely to propagate further oxidative damage nih.gov. The efficiency of a phenol as a hydrogen-donating antioxidant is related to the stability of this phenoxyl radical nih.gov.

Protection Against Oxidative Stress

By neutralizing free radicals, compounds like this compound can help protect cells from oxidative stress . Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects mdpi.com. This imbalance can lead to damage to vital cellular components, including lipids, proteins, and DNA mdpi.com.

Research has shown that phenolic compounds can protect neuronal cells from damage induced by oxidative stress, suggesting potential applications in conditions where such stress is a contributing factor . In vitro studies have demonstrated that treatment with certain phenolic derivatives can significantly reduce cell death caused by oxidative agents like hydrogen peroxide . This neuroprotective effect is a direct consequence of the compound's ability to scavenge free radicals and mitigate the downstream cellular damage they cause mdpi.com.

Influence on Oxidative Stress Markers

The antioxidant activity of a compound can be quantified by observing its effect on various biomarkers of oxidative stress nih.gov. These markers are measurable products of cellular damage or the response of antioxidant defense systems. The introduction of an effective antioxidant is expected to reduce markers of damage and potentially enhance endogenous defense mechanisms.

One key marker is the level of intracellular ROS, which can be measured using fluorescent probes mdpi.com. An effective antioxidant would decrease the fluorescence intensity, indicating a reduction in ROS levels mdpi.com. Another important aspect is the cellular response to oxidative stress, which includes the activation of transcription factors like Nrf-2. Nrf-2 stimulates the expression of numerous cellular antioxidant enzymes, forming a primary defense mechanism against oxidative stress mdpi.comnih.gov. Phenolic compounds can influence this pathway, thereby bolstering the cell's own protective systems.

Oxidative Stress Marker Description Expected Influence of an Antioxidant Phenolic Compound
Reactive Oxygen Species (ROS) Highly reactive molecules, such as superoxide and hydroxyl radicals, that can damage cell structures nih.govmdpi.com.Direct scavenging of ROS, leading to decreased intracellular levels mdpi.com.
Lipid Peroxidation Products (e.g., MDA, Isoprostanes) Stable by-products formed from the oxidative degradation of lipids nih.gov.Reduction in the formation of these by-products due to the prevention of lipid damage.
Oxidized Proteins Proteins that have been functionally altered by oxidative modification.Decreased levels of protein oxidation by neutralizing the radicals responsible for the damage.
Nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) A transcription factor that upregulates the expression of antioxidant enzymes mdpi.comnih.gov.Potential activation of the Nrf-2 pathway, enhancing the cell's endogenous antioxidant defenses.
Myeloperoxidase (MPO) An enzyme that can generate reactive oxidants mdpi.com.Potential inhibition of MPO activity or scavenging of its reactive products.

Other Investigated Biological Activities

The molecular structure of (R)-3-(1-Aminoethyl)phenol, featuring both a phenolic hydroxyl group and an amino group, suggests its potential to interact with various enzymes. Research into analogous compounds indicates that this structural motif is active in modulating enzyme systems, particularly those involved in neurotransmission and oxidative stress.

Phenolic compounds are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in oxidative pathways. This activity is linked to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). By mitigating oxidative stress, such compounds can protect cells from damage, a mechanism relevant to various pathological conditions, including neurodegenerative diseases.

Furthermore, investigations into compounds with similar structures have explored their effects on key enzymes within the central nervous system. For instance, certain aminophenol derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. While direct and specific inhibitory constants for this compound on AChE are not extensively documented in publicly available literature, its structural class suggests this as a plausible area of biological activity.

The structural similarity of this compound to known monoamine neurotransmitters and other pharmacologically active agents points towards its potential interaction with a range of neuronal receptors. The core 3-hydroxyphenylethylamine scaffold is a key feature in several compounds known to bind to opioid and monoamine transporter sites.

A prominent example of a structurally related compound is Tapentadol, which also contains a 3-phenol group attached to an ethylamine backbone. nih.govresearchgate.net Tapentadol is a centrally acting analgesic with a dual mechanism of action: it functions as an agonist at the µ-opioid receptor (MOR) and as an inhibitor of norepinephrine (NE) reuptake. nih.govresearchgate.net Detailed binding studies have quantified its affinity for these targets, providing insight into the pharmacological potential of this chemical scaffold. While this compound is a simpler molecule, the precedent set by Tapentadol underscores the likelihood of its interaction with these same systems. The binding affinities for Tapentadol provide a valuable reference for the potential receptor interactions of related aminophenol compounds. nih.govresearchgate.net

Table 1: Receptor Binding and Transporter Inhibition Profile of the Structurally Related Compound Tapentadol
TargetLigandAffinity (Ki)Assay Type
µ-Opioid Receptor (MOR)Tapentadol0.1 µMReceptor Binding Assay
Norepinephrine Transporter (NET)Tapentadol0.5 µMSynaptosomal Reuptake Inhibition

This table presents data for the structurally related compound Tapentadol to illustrate the potential receptor interactions of the 3-(aminoethyl)phenol scaffold. nih.govresearchgate.net

The kappa opioid receptor (κOR), a G protein-coupled receptor (GPCR), is a significant target in pain and addiction research. Activation of κOR can produce analgesia but is often associated with undesirable side effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway. Consequently, there is substantial interest in developing "biased" agonists that selectively activate the therapeutic G protein signaling pathway while avoiding β-arrestin recruitment.

Research in this area has identified compounds structurally related to this compound as G protein-biased κOR agonists. A notable example is the diphenethylamine derivative HS666, which shares the 3-(aminoethyl)phenol core structure. Studies using [³⁵S]GTPγS binding assays (to measure G protein activation) and β-arrestin 2 recruitment assays have demonstrated that HS666 exhibits significant bias towards the G protein pathway. nih.gov The degree of this bias can be quantified as a "bias factor," which compares the relative efficacy and/or potency of a compound for one pathway over another.

Table 2: G Protein Signaling Bias of the Structurally Related κOR Agonist HS666
CompoundPrimary TargetSignaling BiasBias Factor
HS666Kappa Opioid Receptor (κOR)G Protein vs. β-arrestin 262

This table shows the G protein bias factor for HS666, a compound structurally related to this compound. The bias factor indicates a 62-fold preference for activating the G protein pathway over the β-arrestin 2 pathway compared to a reference compound. nih.gov

The findings for HS666 suggest that the 3-(aminoethyl)phenol scaffold is a promising template for designing functionally selective κOR agonists, potentially leading to safer and more effective analgesics.

The aminophenol structure is a recurring motif in compounds investigated for therapeutic potential in a variety of neurological and psychiatric disorders. The capacity of these molecules to interact with neurotransmitter systems and exhibit neuroprotective properties makes them attractive candidates for drug development.

Antidepressant Activity: Studies on aminophenol derivatives have shown potential antidepressant-like effects in preclinical models. The mechanism of action for many antidepressant drugs involves the modulation of monoamine neurotransmitters like serotonin and norepinephrine. Given the structural relationship of this compound to these monoamines and to compounds like Tapentadol that inhibit norepinephrine reuptake, it is hypothesized that it may exert similar effects. Research using animal models of depression, such as the forced swim test, has been employed to evaluate the antidepressant potential of this class of compounds. nih.govnih.gov

Neuroprotection: Neurodegenerative diseases are often characterized by heightened oxidative stress and neuronal damage. Phenolic compounds are widely recognized for their antioxidant capabilities, which can confer neuroprotective effects. nih.gov By neutralizing harmful reactive oxygen species, these compounds can help preserve neuronal integrity and function. In vitro studies using neuronal cell cultures have demonstrated that aminophenol analogs can protect neurons from oxidative stress-induced cell death. nih.govmdpi.com This neuroprotective activity suggests potential applications in conditions where oxidative damage is a key pathological feature.

Table 3: Summary of Investigated Therapeutic Potential in Neurological Disorders
Therapeutic AreaInvestigated EffectPotential Mechanism of ActionSupporting Evidence
DepressionAntidepressant-like activityModulation of monoamine neurotransmitter systems (e.g., norepinephrine reuptake inhibition)Preclinical studies on related derivatives in animal models. nih.govnih.gov
Neurodegenerative DisordersNeuroprotection against oxidative stressAntioxidant activity via scavenging of reactive oxygen speciesIn vitro studies on phenolic and aminophenol analogs showing protection of neuronal cells. nih.govnih.govmdpi.com

Mechanism of Action and Molecular Interactions

Specific Molecular Targets and Binding

(R)-3-(1-Aminoethyl)phenol hydrochloride is recognized as a selective modulator of neurotransmitter systems. Its biological effects are attributed to its binding to and interaction with several key molecular targets. The primary targets identified include monoamine oxidase (MAO), as well as adrenergic and serotonin (B10506) receptors. The binding to these targets is influenced by the compound's amino and phenolic functional groups.

Table 1: Known Molecular Targets and Interactions of this compound
Molecular TargetType of InteractionReported Consequence
Monoamine Oxidase (MAO)Enzyme InhibitionIncreased levels of monoamine neurotransmitters (e.g., serotonin, dopamine).
Adrenergic ReceptorsReceptor Binding/InteractionContributes to psychoactive effects.
Serotonin ReceptorsReceptor Binding/InteractionContributes to psychoactive and potential antidepressant effects.
Free RadicalsAntioxidant Activity (Hydrogen Donation)Neutralization of reactive oxygen species.

Chiral Nature and Selective Target Binding

The chirality of this compound is a fundamental aspect of its interaction with biological systems. Enzymes and receptors are themselves chiral entities, composed of L-amino acids, which creates a stereospecific environment for molecular interactions. youtube.com This inherent chirality in biological targets means they can differentiate between the enantiomers of a chiral molecule, leading to variations in binding affinity and biological response. nih.govresearchgate.net

The selective binding of one enantiomer over the other is often explained by the "three-point fit" model. nih.govresearchgate.net According to this model, the more active enantiomer—in this case, the (R)-configuration—is able to achieve an optimal orientation that allows for at least three specific points of interaction with complementary binding sites on the receptor or enzyme active site. researchgate.net The other enantiomer, (S)-3-(1-Aminoethyl)phenol, may only be able to achieve a two-point interaction, resulting in a less stable complex, lower binding affinity, and consequently, reduced or different biological activity. researchgate.net This enantiomeric specificity is critical for the compound's efficacy and is a key consideration in its synthesis for pharmaceutical applications.

Table 2: Conceptual Model of Enantiomeric Specificity at a Chiral Receptor Site
EnantiomerInteraction ModelBinding OutcomeResulting Activity
(R)-enantiomer (Eutomer)Optimal "three-point fit" with receptor sites. nih.govresearchgate.netHigh affinity, stable binding.Potent pharmacological effect.
(S)-enantiomer (Distomer)Sub-optimal "two-point fit" due to steric hindrance. researchgate.netLow affinity, unstable binding.Low activity, inactivity, or different activity.

Modulation of Enzyme Activity

One of the primary mechanisms of action for this compound is the modulation of enzyme activity, specifically through the inhibition of Monoamine Oxidase (MAO). MAO is a family of enzymes responsible for the oxidative deamination and breakdown of monoamine neurotransmitters, such as serotonin, dopamine (B1211576), and norepinephrine (B1679862), in the central nervous system.

By inhibiting MAO, this compound prevents the degradation of these key neurotransmitters. This leads to an accumulation of monoamines in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. The resulting increase in serotonergic and dopaminergic neurotransmission is believed to underlie the compound's potential antidepressant and mood-modulating effects. The search for new, selective MAO inhibitors is a significant area of drug development for treating neurodegenerative conditions like Parkinson's disease. mdpi.com

Interaction with Receptors and Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as this compound, and a specific receptor. numberanalytics.com These assays measure the binding affinity, which is often expressed as the dissociation constant (Kd)—the concentration of ligand required to occupy 50% of the receptors at equilibrium. numberanalytics.com A lower Kd value signifies a higher binding affinity. numberanalytics.com Common methods include radioligand binding assays, which use a radioactively labeled ligand, and fluorescence-based assays. numberanalytics.comnih.gov These techniques are crucial for characterizing a compound's receptor binding profile and selectivity. mtoz-biolabs.comlabome.com

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating analgesia, mood, and consciousness. wikipedia.orgnih.gov Agonists of the KOR are of scientific interest for their potential as non-addictive analgesics. nih.govacs.org However, based on a review of the available scientific literature, there is no published research or data to characterize the binding affinity or functional activity of this compound at the kappa opioid receptor. Its interaction with this specific receptor subtype has not been established.

Adenosine (B11128) receptors are a class of G protein-coupled receptors divided into four subtypes: A1, A2A, A2B, and A3. ontosight.ainih.gov These receptors are widely distributed and play roles in neurotransmission, cardiovascular function, and inflammation. ontosight.aimdpi.com The A1 and A2A receptors are predominantly expressed in the brain, while the A3 receptor is found at lower levels in the brain and more highly in peripheral tissues. ontosight.ainih.gov Despite the well-characterized roles of these receptors, a review of the scientific literature reveals no studies that have investigated or characterized the binding or functional interaction of this compound with any of the adenosine receptor subtypes (A1R, A2AR, or A3R).

Influence on Biochemical Pathways and Cellular Effects

This compound is reported to exert its influence on several critical biochemical pathways, leading to a range of cellular effects that are the subject of ongoing research. These effects are primarily linked to its potential as a modulator of monoamine neurotransmitter systems and its capacity to mitigate cellular stress.

Modulation of Monoamine Oxidase (MAO) Activity:

Interaction with Neurotransmitter Transporters:

In addition to enzyme inhibition, the compound is thought to interact with neurotransmitter transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling. Inhibition of these transporters would also lead to increased levels of synaptic monoamines. The affinity of this compound for these transporters is a critical factor in its pharmacological profile.

Neuroprotective and Anti-inflammatory Cellular Effects:

Research has indicated that this compound exhibits neuroprotective and anti-inflammatory properties in preclinical studies. In cellular models, it has been shown to protect neuronal cells from oxidative stress. nih.govnih.gov This neuroprotective effect is likely linked to its antioxidant capacity and its ability to modulate cellular signaling pathways involved in cell survival and death.

In models of inflammation, the compound has been observed to reduce the production of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for studying inflammation, compounds with similar phenolic structures have been shown to decrease the release of inflammatory mediators. nih.gov This suggests an ability to interfere with inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

The following tables summarize the hypothesized molecular interactions and observed cellular effects of this compound based on the available scientific literature.

Table 1: Hypothesized Molecular Interactions of this compound

Molecular TargetHypothesized InteractionPotential Biochemical Outcome
Monoamine Oxidase A (MAO-A)InhibitionIncreased synaptic levels of serotonin and norepinephrine
Monoamine Oxidase B (MAO-B)InhibitionIncreased synaptic levels of dopamine
Serotonin Transporter (SERT)Binding/InhibitionIncreased synaptic levels of serotonin
Norepinephrine Transporter (NET)Binding/InhibitionIncreased synaptic levels of norepinephrine
Dopamine Transporter (DAT)Binding/InhibitionIncreased synaptic levels of dopamine

Note: The specific binding affinities (Ki) and inhibitory concentrations (IC50) for this compound are not definitively established in the cited literature.

Table 2: Observed Cellular Effects of this compound in Preclinical Models

Cell LineExperimental ModelObserved EffectPotential Underlying Pathway
SH-SY5Y (Neuroblastoma)Oxidative StressNeuroprotection, increased cell viabilityAntioxidant activity, modulation of cell survival pathways
RAW 264.7 (Macrophage)LPS-induced InflammationReduction of pro-inflammatory mediatorsInhibition of NF-κB and MAPK signaling pathways

Note: These findings are based on preclinical studies and the direct quantitative effects of this compound may vary.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Properties

The stereochemistry of a chiral molecule is a determining factor in its pharmacological profile, as biological systems like enzymes and receptors are themselves chiral and often exhibit stereospecific interactions. researchgate.net For 3-(1-Aminoethyl)phenol, the spatial arrangement of the aminoethyl group at the chiral carbon significantly influences its biological properties. One enantiomer may elicit a desired therapeutic effect, while the other could be less active or even produce adverse effects. researchgate.net

The (R)-configuration at the stereogenic carbon atom in the aminoethyl side chain is a defining characteristic that governs its chemical and biological interactions. researchgate.net The enantiomeric purity, or the excess of the (R)-enantiomer over its (S)-counterpart, is of paramount importance, particularly in the synthesis of pharmaceuticals where stereospecificity is key to efficacy. researchgate.net

While direct comparative studies on the biological activities of the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol are not extensively documented in publicly available literature, the distinct roles of each enantiomer in pharmaceutical applications highlight the importance of stereochemistry. For instance, the (S)-enantiomer, (S)-3-(1-Aminoethyl)phenol, serves as a key intermediate in the synthesis of Rivastigmine. innospk.com Rivastigmine is a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease dementia. innospk.com This specific application of the (S)-enantiomer underscores the principle that different stereoisomers can have vastly different biological applications and activities.

The ability of derivatives of (R)-3-(1-Aminoethyl)phenol to act as chiral solvating agents further emphasizes the significance of its stereochemistry. For example, thiourea (B124793) derivatives of 2-[(1R)-1-aminoethyl]phenol are effective in the enantiodiscrimination of N-3,5-dinitrobenzoyl derivatives of amino acids, a process that relies on the specific three-dimensional arrangement of the chiral center. mdpi.com

Correlation of Structural Features with Specific Activities (e.g., Antimalarial Potency)

While specific studies on the antimalarial potency of (R)-3-(1-Aminoethyl)phenol hydrochloride are not prominent in the available literature, the broader class of phenolic and amino alcohol compounds has been investigated for antiplasmodial activity. The structural features of (R)-3-(1-Aminoethyl)phenol, namely the phenolic ring and the aminoalkyl side chain, are present in various compounds with known antimalarial effects.

Research on other phenolic compounds has demonstrated that their antiplasmodial activity can be influenced by factors such as their oxidation potential and lipophilicity. researchgate.net For instance, studies on polyphenols have shown that a higher oxidation potential can correlate with increased selectivity towards the Plasmodium falciparum parasite. researchgate.net

SAR studies on synthetic aminoalkylphenol derivatives have provided insights into the structural requirements for antimalarial activity. For example, in a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, the nature of the substituent on the amino group was found to significantly impact the activity against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.comresearchgate.net

Below is a table of IC50 values for various phenolic and amino alcohol derivatives against P. falciparum, illustrating the range of activities within this class of compounds.

CompoundP. falciparum StrainIC50 (µM)Reference
MacluraxanthoneF320.36 µg/mL nih.gov
α-MangosineFcM290.33 µg/mL nih.gov
VolkensiflavoneF320.99 µg/mL nih.gov
Glandularin3D711.2 rsc.org
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzeneW20.07 researchgate.net
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene3D70.06 researchgate.net

Influence of Substituents on Receptor Affinity and Selectivity

The phenolic hydroxyl and the primary amino group of this compound are key pharmacophoric features that can be modified to alter its receptor affinity and selectivity. Substitutions on either the aromatic ring or the amino group can lead to significant changes in biological activity.

Substituents on the Aromatic Ring: The position and nature of substituents on the phenol (B47542) ring can influence receptor binding. The hydroxyl group itself is a critical feature, potentially acting as a hydrogen bond donor or acceptor. mdpi.com Its position on the aromatic ring relative to the aminoethyl side chain is crucial for proper orientation within a receptor's binding pocket.

Substituents on the Amino Group: Modification of the primary amino group, such as through N-alkylation or N-acylation, can have a profound impact on receptor selectivity and affinity. In a study of phenethylamine (B48288) derivatives, the presence of an aromatic group on the nitrogen atom increased the binding affinity to the 5-HT2A receptor, particularly if the aromatic ring contained an oxygen-containing group at the ortho position. nih.gov Generally, less bulky alkyl groups on the nitrogen are more favorable for the affinity of tryptamine (B22526) derivatives. nih.gov

The following table illustrates the effect of substituents on the receptor binding affinity of various phenethylamine and tryptamine derivatives, providing a conceptual framework for how similar modifications to (R)-3-(1-Aminoethyl)phenol might influence its activity.

Compound SeriesModificationEffect on Receptor AffinityReference
Phenethylamines (for 5-HT2A Receptor)Alkyl or halogen at para position of phenyl ringMaintained affinity nih.gov
Phenethylamines (for 5-HT2A Receptor)Alkoxy or nitro group at para position of phenyl ringDecreased affinity nih.gov
Phenethylamines (for 5-HT2A Receptor)Aromatic group on nitrogen with ortho oxygen-containing groupIncreased affinity nih.gov
Tryptamines (for 5-HT2A Receptor)Alkyl group at R1 positionNegative effect on affinity nih.gov
Tryptamines (for 5-HT2A Receptor)Hydroxyl group at R2 positionFavorable effect on affinity nih.gov

Comparison of this compound with Structurally Related Compounds

Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. The biological activity of these compounds can vary significantly based on the number and position of hydroxyl groups, as well as the presence of other substituents.

Simple phenols, such as phenol itself, have limited biological activity and can be toxic. However, the addition of other functional groups can impart a wide range of pharmacological properties. For instance, catecholamines, which contain a catechol (1,2-dihydroxybenzene) moiety and an aminoethyl side chain, are crucial neurotransmitters and hormones. nih.gov Their biological activity is largely dictated by the two adjacent hydroxyl groups, which are important for receptor binding and can be sites of metabolism. nih.gov

In comparison, (R)-3-(1-Aminoethyl)phenol has a single hydroxyl group at the meta-position relative to the aminoethyl side chain. This structural difference would lead to distinct receptor interactions and metabolic pathways compared to catecholamines. The antioxidant activity of phenolic compounds is also highly dependent on their structure, with the number and arrangement of hydroxyl groups influencing their radical scavenging capabilities. nih.gov

Modifications to the phenolic or aminoethyl moieties of (R)-3-(1-Aminoethyl)phenol can lead to analogues with altered biological activities.

Modification of the Phenolic Moiety: The phenolic hydroxyl group is a common site for modification. Bioisosteric replacement of the phenol with other functional groups that can mimic its hydrogen bonding capabilities is a common strategy in drug design to improve metabolic stability and pharmacokinetic properties. mdpi.com For example, replacing a phenolic hydroxyl with a heterocyclic ring containing an NH group can create a metabolically stable isostere. mdpi.com

Modification of the Aminoethyl Moiety: The aminoethyl side chain can also be modified to influence biological activity. N-alkylation or acylation can alter the compound's polarity, size, and receptor binding profile. The length of the alkyl chain can also be a critical determinant of activity. For instance, in a series of antimalarial 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, those with C2 alkyl chains on the amino group showed better activity against the 3D7 strain of P. falciparum than their C3 or C4 homologs. mdpi.com

The presence of a chiral center in 3-(1-Aminoethyl)phenol means that derivatives can exist as enantiomers and diastereomers. As discussed in section 6.1, the (R) and (S) enantiomers can have different biological activities.

Introducing additional chiral centers into derivatives of (R)-3-(1-Aminoethyl)phenol would result in diastereomers, which would likely exhibit different biological profiles due to their distinct three-dimensional structures. The synthesis of vicinal amino alcohols, which contain two adjacent chiral centers, often requires diastereoselective methods to obtain the desired stereoisomer. mdpi.com The relative stereochemistry of these centers can significantly affect how the molecule fits into a binding site.

Advanced Research Applications and Methodologies

Application as a Chiral Building Block in Organic Synthesis

In organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the life sciences, where the chirality of a molecule can dictate its biological activity. (R)-3-(1-Aminoethyl)phenol hydrochloride serves as a crucial chiral building block, a foundational molecule used to introduce a specific stereocenter into a larger, more complex structure. Its (R)-configuration allows for enantioselective reactions, ensuring the precise three-dimensional arrangement required for specific biological interactions. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring—provides synthetic chemists with the versatility to perform a wide range of chemical transformations.

The primary application of this chiral building block is as an intermediate in the synthesis of various biologically active molecules. Biological systems, such as enzymes and receptors, are inherently chiral and often interact specifically with only one enantiomer of a chiral drug. The use of this compound ensures that the final product has the correct stereochemistry to elicit the desired therapeutic effect, while avoiding potential inactivity or adverse effects from the other enantiomer. Research into chiral aminophenol analogs has led to the synthesis of a variety of heterocyclic compounds with significant biological importance.

The structural motif of this compound is integral to the development of new pharmaceuticals and agrochemicals. Its role as an intermediate is critical in constructing molecules for treating neurological disorders, where it can act as a neurotransmitter modulator. The hydrochloride salt form enhances its solubility in polar solvents, which is a favorable characteristic for its application in pharmaceutical synthesis.

Key Synthetic Applications
Application AreaRole of this compoundSignificance
PharmaceuticalsChiral IntermediateEnsures stereospecificity for targeting enzymes and receptors, crucial for efficacy and safety.
AgrochemicalsSynthetic Building BlockUsed to create complex molecules with desired biological activity for crop protection.
Biologically Active MoleculesPrecursor MoleculeProvides a foundational chiral structure for a diverse range of bioactive compounds.

Use in Biochemical Assays and Enzyme-Substrate Interaction Studies

The compound's specific structure makes it a valuable tool for biochemical research. It has been identified as an excellent substrate for transaminase enzymes, which are crucial in amino acid metabolism. cymitquimica.com This property allows it to be used in biochemical assays to study the activity and specificity of these enzymes. By monitoring the conversion of (R)-3-(1-Aminoethyl)phenol, researchers can gain insights into enzyme kinetics and mechanisms.

Furthermore, it has been noted for its ability to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission. cymitquimica.com This inhibitory action makes it a subject of study for understanding enzyme-substrate and enzyme-inhibitor interactions, which is fundamental in designing drugs for neurological conditions.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable in modern chemistry for predicting and understanding molecular behavior. For a molecule like this compound, computational studies can provide deep insights into its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net For this compound and its derivatives, docking simulations are used to model how they might fit into the active site of a target receptor, such as a G protein-coupled receptor or an enzyme. ekb.eg These simulations help in:

Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the receptor.

Identifying Key Interactions: Visualizing hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Guiding Drug Design: Suggesting modifications to the ligand's structure to improve its binding and potential therapeutic effect.

The process involves generating multiple possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them, thereby identifying the most likely binding mode. nih.govresearchgate.net

Parameters in Docking Simulations
ParameterDescriptionRelevance to this compound
Binding Energy (Score)A calculated value representing the predicted affinity of the ligand for the receptor. Lower values typically indicate stronger binding.Predicts how strongly the compound might bind to a biological target like a neurotransmitter receptor.
Ligand ConformationThe three-dimensional shape of the ligand in the binding site.Determines how well the chiral center and functional groups align with the receptor's active site.
Intermolecular InteractionsSpecific bonds (e.g., hydrogen bonds) and contacts between the ligand and receptor atoms.Identifies which parts of the molecule (amino, hydroxyl groups) are crucial for binding.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. suniv.ac.in For a flexible molecule like this compound, understanding its preferred conformations is crucial because the shape of the molecule dictates how it interacts with chiral biological receptors. researchgate.net

Computational methods, such as ab initio calculations, are used to determine the relative energies of different conformers. nih.gov This analysis can identify the most stable, low-energy conformations that the molecule is likely to adopt. This information is vital for:

Understanding Receptor Selectivity: A receptor may only bind to a specific conformation of the ligand.

Improving Docking Accuracy: Using low-energy conformations as starting points for docking simulations can lead to more accurate predictions.

Interpreting Spectroscopic Data: Theoretical calculations of conformers can be correlated with experimental data from techniques like NMR spectroscopy to confirm the molecule's structure in solution. nih.gov

Prediction of Biological Activity

The prediction of biological activity for compounds like this compound often involves a combination of computational (in silico) and structure-activity relationship (SAR) studies. In silico methods utilize computer models to predict the pharmacological properties of a molecule based on its structure. For phenolic compounds, these predictions can evaluate potential activities such as anticancer, antidiabetic, antiviral, and anti-inflammatory effects by modeling their interaction with specific biological targets.

These predictive models are built on data from existing molecules with known activities. By analyzing the structural features of this compound—such as the phenolic hydroxyl group, the chiral aminoethyl side chain, and the specific (R)-configuration—researchers can hypothesize its potential interactions with biological receptors and enzymes. For instance, its structural similarity to known neurotransmitter modulators suggests its potential application in neurological disorders. Studies have indicated that the compound exhibits potential antidepressant-like effects, a property that can be further explored and refined using predictive modeling to design derivatives with enhanced efficacy or target specificity.

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the structural elucidation and, crucially, for the chiral analysis of enantiopure compounds like this compound. The determination of enantiomeric purity is essential, as different enantiomers of a chiral drug can have vastly different pharmacological effects.

A sophisticated NMR technique for chiral analysis involves the use of Chiral Solvating Agents (CSAs). nih.gov These agents are chiral molecules that are mixed with the analyte, forming transient, non-covalent diastereomeric complexes directly within the NMR tube. nih.gov These newly formed diastereomeric solvates have distinct chemical environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.

For example, research on analogous aminophenol structures has shown that thiourea (B124793) derivatives can act as highly effective CSAs. nih.govmdpi.com When a thiourea-based CSA is added to a sample containing both (R)- and (S)-enantiomers of an analyte, it induces a chemical shift non-equivalence (ΔΔδ), allowing for the precise quantification of each enantiomer. mdpi.com This method is highly effective for the enantiodiscrimination of molecules with amino and carboxyl functional groups. nih.gov Additionally, techniques like Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial arrangement of atoms, further confirming the compound's specific stereochemistry.

Table 1: Representative ¹H NMR Data for Chiral Analysis using a Chiral Solvating Agent (CSA) This table illustrates the principle of chemical shift non-equivalence for a hypothetical racemic mixture of 3-(1-Aminoethyl)phenol in the presence of a CSA. The values are for demonstrative purposes.

Proton Signal (R)-Enantiomer Shift (ppm) (S)-Enantiomer Shift (ppm) Chemical Shift Difference (ΔΔδ, ppm)
Methine (CH) 4.15 4.12 0.03
Methyl (CH₃) 1.45 1.47 -0.02
Aromatic (Ar-H) 7.28 7.25 0.03

Mass Spectrometry (MS) is an indispensable analytical technique used to confirm the identity and purity of synthesized compounds such as this compound. The primary application of MS in this context is the determination of the molecule's exact mass, which serves to confirm its elemental composition. For this compound, the expected molecular weight is 189.64 g/mol , corresponding to its molecular formula of C₈H₁₂ClNO.

In research settings, MS is coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the compound from any impurities or reaction byproducts before detection. This hyphenated technique, LC-MS or GC-MS, provides robust data for both qualitative identification and quantitative analysis. For chiral compounds, derivatization with a chiral agent may be necessary to distinguish between enantiomers in certain mass spectrometry setups. Suppliers of fine chemicals routinely provide MS data alongside NMR and HPLC results to certify the identity and purity of their products. glppharmastandards.com

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. While a published crystal structure for this compound itself may not be readily available, the analysis of structurally related chiral aminophenols and their derivatives provides critical insights.

This technique elucidates the exact bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and details the intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and its interactions with biological targets. The structural data obtained from X-ray analysis of analogous compounds can be used to validate computational models and to understand the structure-activity relationships that govern the biological effects of this class of molecules.

Preclinical Research Models and In Vivo Efficacy Studies

Preclinical evaluation of potential antidepressant compounds frequently employs rodent models of depressive-like states. Studies have indicated that this compound exhibits significant antidepressant-like effects in such models. Two of the most common and well-validated behavioral tests used for this purpose are the Forced Swim Test (FST) and the Tail Suspension Test (TST).

In the Forced Swim Test, a rodent is placed in a container of water from which it cannot escape. After initial escape-oriented behaviors, the animal typically adopts an immobile posture, which is interpreted as a state of behavioral despair. mdpi.com The primary endpoint measured is the duration of immobility. mdpi.com Similarly, in the Tail Suspension Test, a mouse is suspended by its tail, and the duration of immobility is recorded.

A wide range of clinically effective antidepressant drugs have been shown to reduce the duration of immobility in these tests, increasing the time the animals spend actively trying to escape. mdpi.comnih.gov The observation that this compound produces this effect in rodent models is a strong preclinical indicator of its potential antidepressant activity, warranting further investigation into its mechanism of action.

Table 2: Representative Data from Forced Swim Test in Rodents This table presents hypothetical data illustrating the typical outcome for a compound with antidepressant-like effects compared to a control group.

Treatment Group Number of Subjects (n) Average Immobility Time (seconds) Standard Deviation
Vehicle (Control) 10 185 25
This compound 10 110 20

Neuroprotection Studies In Vitro

The neuroprotective potential of this compound has been a subject of scientific investigation, particularly its ability to counteract oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.gov Phenolic compounds are of significant interest for such applications due to their antioxidant properties and ability to cross the blood-brain barrier. nih.gov

In vitro studies have provided direct evidence of the compound's protective effects on neuronal cells. One key study demonstrated that this compound protects SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The compound was found to significantly reduce cell death compared to untreated control cells, highlighting its potential as a neuroprotective agent. The mechanism is attributed to its antioxidant capacity, where the phenolic structure can donate a hydrogen atom to neutralize free radicals.

Table 1: In Vitro Neuroprotection Against Oxidative Stress
Cell LineStress InducerKey FindingReference
SH-SY5Y NeuroblastomaHydrogen Peroxide (H₂O₂)Reduced cell death by approximately 40% compared to untreated controls.

Antimalarial Studies in Mice and Monkeys

While direct antimalarial studies on this compound are not extensively documented in publicly available literature, research into structurally related aminophenol and aminoquinoline derivatives has shown significant promise. nih.govresearchgate.net The general class of aminophenols has been investigated for a range of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.comnih.gov Phenolic compounds isolated from natural sources have also demonstrated activity against Plasmodium falciparum. researchgate.net

The exploration of synthetic small molecules through phenotypic screening against whole-cell parasites is a primary strategy in modern antimalarial drug discovery. nih.gov This approach allows for the unbiased identification of compounds with potent activity. Given the structural similarities to other biologically active molecules, this compound could be a candidate for such screening programs to determine its potential efficacy against various life-cycle stages of the malaria parasite. Further research, likely involving in vitro screening followed by in vivo studies in murine or primate models, would be necessary to establish any antimalarial activity.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For aminophenol derivatives, these studies help to establish a profile of how the substance is processed in the body. pharmacy180.com The metabolism of aminophenols can vary significantly between species, which is a critical consideration in preclinical development. researchgate.netnih.gov

Table 2: Representative Pharmacokinetic Parameters for a p-Aminophenol Derivative (Paracetamol)
ParameterDescriptionTypical Value (for Paracetamol)Reference
AbsorptionWell absorbed after oral administration.- pharmacy180.com
Plasma Protein BindingApproximately 25%~25% pharmacy180.com
MetabolismMainly by conjugation (glucuronic acid, sulfate).- pharmacy180.com
Plasma Half-life (t½)Time for plasma concentration to reduce by half.2-3 hours pharmacy180.com

Assessment of Therapeutic Window

The therapeutic window is the dosage range of a drug that provides therapeutic effects without causing significant adverse effects. Its assessment is a critical component of preclinical and clinical development. Determining this window involves integrating pharmacokinetic and pharmacodynamic data from various studies.

For this compound, establishing the therapeutic window would require a series of dose-ranging studies in animal models. These studies would aim to identify the minimum effective dose that elicits the desired biological response (e.g., neuroprotection) and the maximum tolerated dose beyond which adverse effects are observed.

The process involves:

Efficacy Studies: Evaluating the dose-response relationship in relevant disease models.

Toxicology Studies: Assessing potential toxicity at various dose levels to identify any dose-limiting side effects. Acute paracetamol poisoning, for example, can lead to serious toxicity if a large dose is taken. pharmacy180.com

By comparing the effective concentration range with the toxic concentration range, a therapeutic index can be calculated, providing a quantitative measure of the compound's safety margin. This information is crucial for guiding further development and potential clinical trial design.

Analytical Techniques for Research and Development

Chromatographic techniques are indispensable for the analysis of chiral compounds like (R)-3-(1-Aminoethyl)phenol, ensuring both chemical purity and the correct stereochemical configuration.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary and powerful technique for separating and quantifying enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, allowing for their separation and the determination of enantiomeric excess (ee). Various types of CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, can be screened to find the optimal separation conditions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for qualitative analysis, such as monitoring reaction progress and assessing the number of components in a mixture. researchgate.net It can also be used for purity checks. nih.gov For chiral compounds, specialized chiral TLC plates or mobile phase additives may be required to achieve separation of enantiomers.

Table 3: Chromatographic Methods for (R)-3-(1-Aminoethyl)phenol Analysis
TechniqueApplicationKey FeaturesReference
Chiral HPLCSeparation and quantification of (R)- and (S)-enantiomers; Determination of enantiomeric excess (ee).Utilizes a chiral stationary phase for stereospecific interaction. High precision and sensitivity. phenomenex.com
TLCPurity assessment, reaction monitoring.Simple, fast, and cost-effective for qualitative analysis. researchgate.netnih.gov

Radioligand binding assays are a gold standard for characterizing the interaction between a compound and its target receptor. giffordbioscience.comcreative-bioarray.com These powerful techniques are used to determine the affinity of a ligand for a receptor, the density of receptors in a tissue, and the selectivity of a compound for different receptor subtypes. nih.goveuropeanpharmaceuticalreview.com

The methodology involves incubating a biological preparation (e.g., cell membranes containing the receptor of interest) with a radiolabeled ligand (a radioactive version of a molecule that binds to the receptor). europeanpharmaceuticalreview.com There are three main types of assays:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's affinity (dissociation constant, Kd). giffordbioscience.comcreative-bioarray.comnih.gov

Competition Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (like this compound). giffordbioscience.comcreative-bioarray.com This allows for the determination of the test compound's inhibitory constant (Ki), which is a measure of its affinity for the receptor. giffordbioscience.comsygnaturediscovery.com

Kinetic Assays: These measure the rate of association and dissociation of a radioligand with the receptor, providing further details on the binding interaction. giffordbioscience.comnih.gov

By performing these assays with a panel of different receptors, a comprehensive binding profile for this compound can be established, elucidating its mechanism of action and potential off-target effects. sygnaturediscovery.com

Table 4: Types of Radioligand Binding Assays
Assay TypePurposeKey Parameters DeterminedReference
SaturationTo determine receptor density and radioligand affinity.Bmax (receptor density), Kd (dissociation constant) giffordbioscience.comcreative-bioarray.comnih.gov
CompetitionTo determine the affinity of an unlabeled test compound.IC50 (half maximal inhibitory concentration), Ki (inhibitory constant) giffordbioscience.comcreative-bioarray.comsygnaturediscovery.com
KineticTo determine the association and dissociation rates.kon (association rate), koff (dissociation rate) giffordbioscience.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(1-Aminoethyl)phenol hydrochloride, and how can enantiomeric purity be validated?

  • Methodology : Chiral resolution or asymmetric synthesis is typically employed. For enantiopurity validation, use thin-layer chromatography (TLC) with silica gel R1 and mobile phases containing ethyl acetate, glacial acetic acid, and hydrochloric acid. Compare retention factors (Rf) against racemic standards . High-performance liquid chromatography (HPLC) with chiral columns (e.g., cellulose-based) can quantify enantiomeric excess (ee). Ensure derivatization with chiral agents (e.g., Marfey’s reagent) for mass spectrometry (MS) confirmation .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for amine proton signals (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Confirm stereochemistry via NOESY/ROESY for spatial proximity of the ethylamine side chain to the phenolic hydroxyl group .
  • MS : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]+^+ at m/z 186.1 (calculated for C8_8H12_{12}NO+^+). Fragmentation patterns (e.g., loss of HCl) confirm the hydrochloride moiety .
  • IR : Identify O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches. Absence of carbonyl peaks rules out ketone impurities .

Q. How can researchers ensure purity and quantify impurities in this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Quantify impurities (e.g., unreacted phenols or racemic byproducts) against USP-grade reference standards . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. What in vitro models are suitable for studying the interaction of this compound with serotonin receptors?

  • Methodology :

  • Radioligand Binding Assays : Use HEK-293 cells transfected with human 5-HT1A_{1A}, 5-HT1B_{1B}, or 5-HT2C_{2C} receptors. Compete 3H^3H-8-OH-DPAT (for 5-HT1A_{1A}) or 3H^3H-mesulergine (for 5-HT2C_{2C}) with the compound at concentrations ranging from 1 nM to 10 µM. Calculate IC50_{50} and Ki_i values .
  • Functional Assays : Measure cAMP accumulation (for 5-HT1A_{1A} inhibition) or calcium flux (for 5-HT2C_{2C} activation) using fluorometric assays. Normalize data to reference agonists (e.g., serotonin) and antagonists (e.g., ketanserin) .

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile?

  • Methodology :

  • Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS. Compare half-life (t1/2_{1/2}) between (R)- and (S)-enantiomers .
  • CYP450 Inhibition : Screen against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates. IC50_{50} values <10 µM indicate potential drug-drug interactions .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

  • Methodology :

  • Stabilization : Use antioxidants like ascorbic acid (0.1% w/v) or nitrogen purging to reduce oxidation. Buffered solutions (pH 4–6) minimize hydrolysis of the hydrochloride salt .
  • Forced Degradation Studies : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours. Monitor degradation products (e.g., quinone derivatives) via UPLC-PDA .

Data Contradictions and Resolution

Q. Discrepancies in reported receptor binding affinities: How to resolve conflicting data?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293), buffer composition (e.g., Tris vs. HEPES), and ligand concentrations. Replicate experiments with internal controls (e.g., known 5-HT1A_{1A} antagonists) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., (R)-4-(1-Aminoethyl)benzonitrile hydrochloride) to identify trends in substituent effects on receptor selectivity .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodology :

  • Use fume hoods for weighing and synthesis. Wear nitrile gloves and safety goggles.
  • In case of inhalation, administer oxygen via a pocket mask; for skin contact, rinse with 0.9% saline. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.